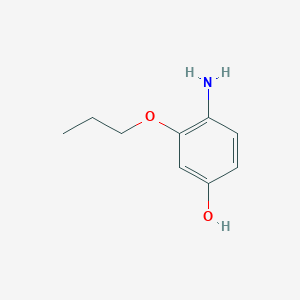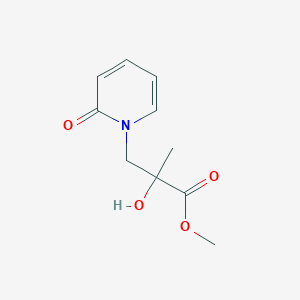
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate
Vue d'ensemble
Description
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate, also known as 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid methyl ester, is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is widely used in laboratory experiments as a reagent and catalyst. In addition, it has been used in a variety of biochemical and physiological studies. In
Applications De Recherche Scientifique
Hydrogen Bonding Studies
Research has explored the hydrogen bonding characteristics of compounds similar to Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate. A study by Dobbin et al. (1993) investigated hydrogen bonding in related dihydropyridin-3-yloxyethanoic acids, finding significant intramolecular and intermolecular hydrogen bonding, which affects their structural properties and potentially their reactivity and interactions in various applications (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Synthesis Methods
Recent advances have been made in the synthesis methods of compounds structurally similar to Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate. Komogortsev et al. (2022) developed an efficient one-stage method for synthesizing related compounds, highlighting the importance of accessible starting materials and mild reaction conditions for efficient production (Komogortsev, Melekhina, & Lichitsky, 2022).
Pharmaceutical Applications
In the pharmaceutical field, certain derivatives of similar compounds have shown potential. For example, a study by Potapov et al. (2021) synthesized pyranoquinolinones, which showed inhibitory activity against blood coagulation factors, indicating potential therapeutic applications (Potapov, Paponov, Podoplelova, Panteleev, Potapov, Ledenyova, Stolpovskaya, & Shikhaliev, 2021).
Analytical Methods for Quality Control
The importance of analytical methods in quality control for active pharmaceutical ingredients related to Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate was highlighted by Zubkov et al. (2016). Their study demonstrated the use of NMR-spectroscopy for analyzing the tautomeric forms of similar compounds, essential for ensuring the quality and efficacy of pharmaceutical products (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-methyl-3-(2-oxopyridin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(14,9(13)15-2)7-11-6-4-3-5-8(11)12/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCPYZAEIWOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=CC1=O)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




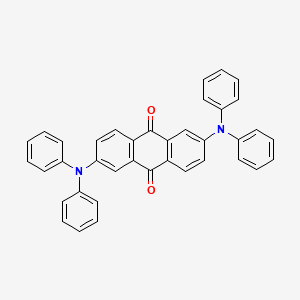
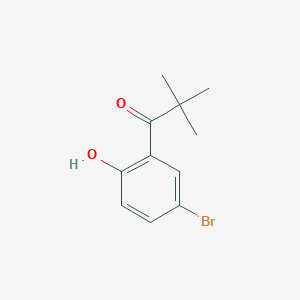
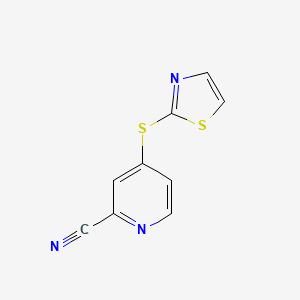
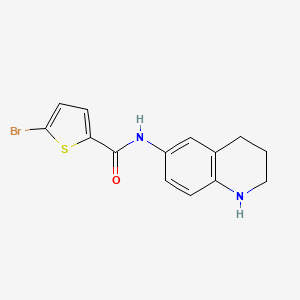
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
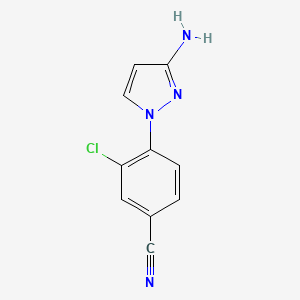

![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
